Benzoic acid;oxan-2-ylmethanol
CAS No.: 152711-52-9
Cat. No.: VC16841796
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152711-52-9 |
|---|---|
| Molecular Formula | C13H18O4 |
| Molecular Weight | 238.28 g/mol |
| IUPAC Name | benzoic acid;oxan-2-ylmethanol |
| Standard InChI | InChI=1S/C7H6O2.C6H12O2/c8-7(9)6-4-2-1-3-5-6;7-5-6-3-1-2-4-8-6/h1-5H,(H,8,9);6-7H,1-5H2 |
| Standard InChI Key | NZRIOYPAUBNIOX-UHFFFAOYSA-N |
| Canonical SMILES | C1CCOC(C1)CO.C1=CC=C(C=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound has the molecular formula C₁₃H₁₆O₉ and a molecular weight of 316.26 g/mol . Its IUPAC name, 2-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, reflects the following structural features:
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A benzoic acid backbone substituted with a hydroxyl group at the ortho position (C2).
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A glycosidic bond at the para position (C5) linking the aromatic ring to a β-D-glucopyranose derivative (oxan-2-ylmethanol) .
Key Identifiers:
| Property | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)C(=O)O)O |
| InChIKey | CBTFERBMQQAROP-UHFFFAOYSA-N |
| CAS Registry | Not explicitly reported |
| ChEBI ID | CHEBI:190749 |
Structural Analysis
The sugar moiety (oxan-2-ylmethanol) adopts a chair conformation typical of β-D-glucopyranose, with hydroxyl groups at C3, C4, and C5 positions and a hydroxymethyl group at C6 . The glycosidic bond between the anomeric carbon (C1 of the sugar) and the phenolic oxygen of benzoic acid confers stability against hydrolysis under mild acidic conditions .
Synthesis and Derivatization Pathways
Industrial Synthesis of Benzoic Acid
Benzoic acid is predominantly synthesized via the partial oxidation of toluene using oxygen in the presence of manganese or cobalt naphthenates :
Glycosylation Strategies
The conjugation of benzoic acid to oxan-2-ylmethanol likely involves:
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Protection of hydroxyl groups on the sugar (e.g., acetylation) to prevent undesired side reactions.
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Activation of the phenolic hydroxyl on benzoic acid (e.g., using trichloroacetimidate).
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Glycosidic bond formation under Koenigs-Knorr conditions (Ag₂CO₃ or BF₃·Et₂O catalysis) .
Challenges:
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Stereoselectivity at the anomeric center.
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Post-synthesis deprotection without degrading the labile ester group on benzoic acid.
Physicochemical Properties
Solubility and Partitioning
Benzoic acid exhibits limited aqueous solubility (2.59 × 10⁻² M/dm³ at 25°C) , but glycosylation enhances hydrophilicity due to the sugar’s polar hydroxyl groups. Experimental data for the conjugate are scarce, but analogous glycosides show:
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Increased water solubility compared to parent aglycones.
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pH-dependent partitioning: The ionized form (COO⁻) dominates above pH 4.2, enhancing aqueous solubility .
Comparative Solubility in Organic Solvents :
| Solvent | Benzoic Acid Solubility (g/100 mL) |
|---|---|
| Chloroform | 12.3 |
| Isobutyl Alcohol | 9.8 |
| n-Hexane | 0.05 |
Note: Glycosides generally exhibit lower solubility in nonpolar solvents due to increased molecular polarity.
Thermal and Spectral Properties
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Melting Point: Unreported for the conjugate; benzoic acid melts at 122.4°C .
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UV-Vis Absorption: Benzoic acid absorbs at λₘₐₓ ≈ 230 nm (π→π* transition), with shifts expected upon glycosylation.
Research Gaps and Future Directions
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Solubility Profiling: Systematic studies comparing the conjugate to benzoic acid in aqueous and organic media.
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Biological Activity: Evaluation of antimicrobial, antioxidant, and pharmacokinetic properties.
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Synthetic Optimization: Development of stereoselective glycosylation protocols to enhance yield and purity.
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